3-Cyclopropyl-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-oxopropanenitrile: is an organic compound with the molecular formula C6H7NO . It is a cyano ketone derivative, characterized by the presence of a cyclopropyl group attached to a nitrile and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclopropyl Chloromethane: One common method involves the reaction of cyclopropyl chloromethane with sodium hydroxide in an appropriate solvent.
From 2-Cyanoacetic Acid: Another method involves the reaction of 2-cyanoacetic acid with n-butyllithium in the presence of a catalyst such as 1,10-phenanthroline.
Industrial Production Methods: Industrial production methods for 3-cyclopropyl-3-oxopropanenitrile are not widely documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Acetyl Chloride: Reacts with the electrogenerated tetrabutylammonium salt of 3-cyclopropyl-3-oxopropanenitrile to give O-acylation products.
Sodium Salt: Reacts with acetyl chloride to give C-acylation products.
Major Products:
O-Acylation Products: Formed from the reaction with acetyl chloride and tetrabutylammonium salt.
C-Acylation Products: Formed from the reaction with acetyl chloride and sodium salt.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications in the development of pharmaceuticals, although specific uses are not well-documented.
Industry:
Mechanism of Action
The specific mechanism of action for 3-cyclopropyl-3-oxopropanenitrile is not well-documented. its reactivity can be attributed to the presence of the nitrile and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-Cyclopropyl-3-oxopropionitrile: Another cyano ketone derivative with similar reactivity.
Cyclopropanepropanenitrile, β-oxo-: A related compound with a similar structure and functional groups.
Properties
IUPAC Name |
3-cyclopropyl-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARMQNRQJBGQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431006 |
Source
|
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-88-2 |
Source
|
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.